

allopurinol stroke risk reduction observational studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allopurinol

CAS No.: 315-30-0

Cat. No.: S518034

Get Quote

Evidence on Allopurinol and Stroke Risk

Study / Analysis Type	Population / Context	Key Finding on Stroke Risk	Notes / Specifics
Large Observational Study [1]	28,488 Medicare beneficiaries (age ≥65)	9% lower hazard ratio for stroke overall [1]	• Association was significant for ischemic stroke (HR 0.89) but not for hemorrhagic stroke (HR 1.01) [1] • Benefit was duration-dependent : >6 months use showed greater risk reduction [1]
Systematic Review & Meta-Analysis [2]	RCTs and observational studies in hyperuricemic patients	No significant effect found from RCTs; inconsistent findings from observational studies [2]	• Of the observational studies with sufficient quality, 4 out of 7 reported a reduced risk of stroke with allopurinol [2]
Nationwide Cohort Study [3]	Taiwanese patients (comparison of febuxostat vs. allopurinol)	N/A (Comparative study)	In this study, febuxostat was associated with a lower risk of ischemic stroke compared to allopurinol [3]

Methodologies of Key Studies

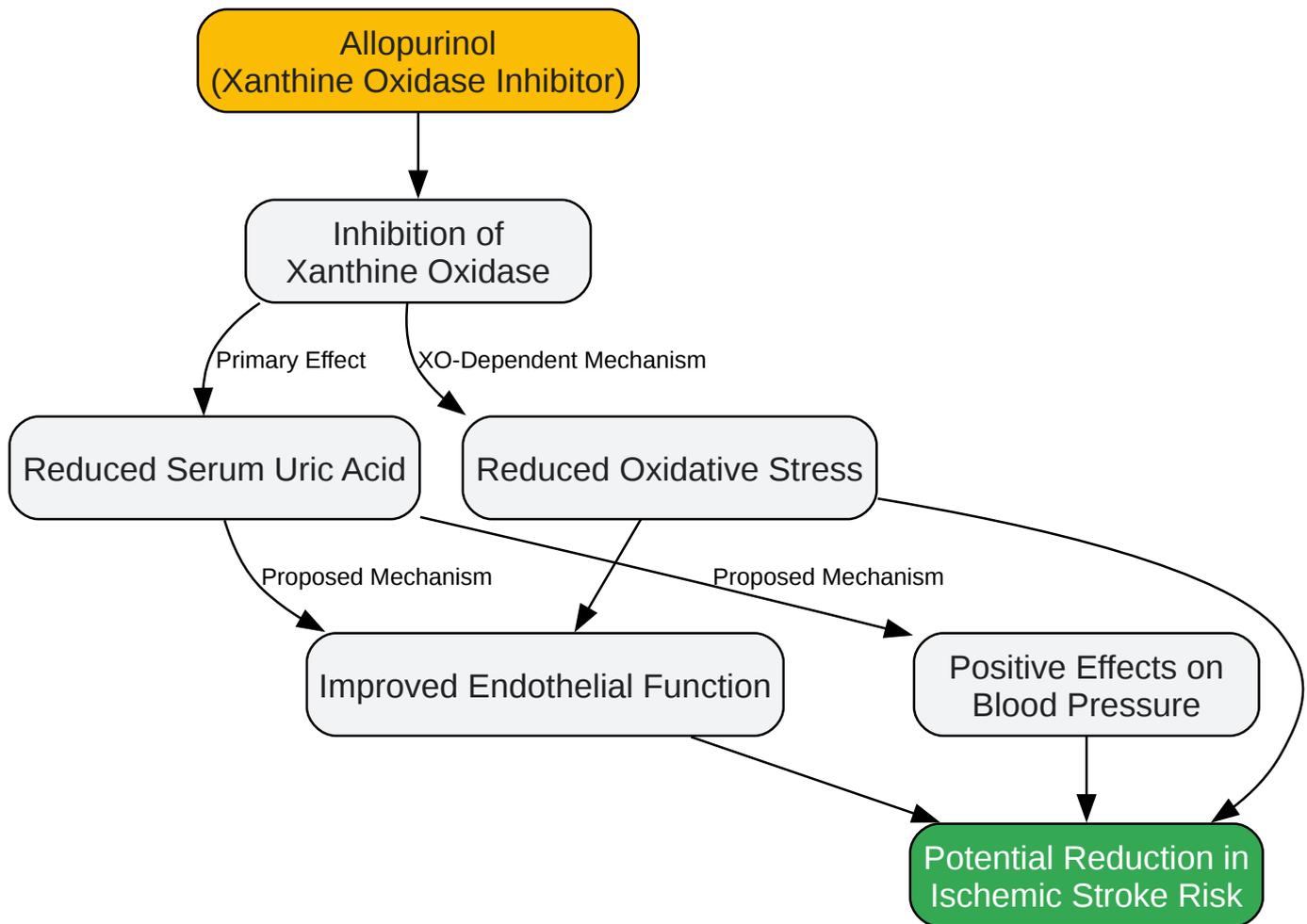
For your guide, here are the detailed methodologies of the key observational studies cited:

- **Large Medicare Database Study** [1]

- **Design:** Retrospective cohort study.
 - **Data Source:** A 5% random sample of Medicare beneficiary claims (2006–2012).
 - **Participants:** Medicare beneficiaries aged 65 or older with continuous enrollment. The study included 28,488 episodes of new **allopurinol** use.
 - **Exposure:** Incident **allopurinol** use was defined as a new filled prescription with no prior **allopurinol** use in the preceding 365 days. Exposure was tracked using pharmacy records' days' supply.
 - **Outcome:** Incident stroke, identified using ICD-9-CM codes. Subtypes (ischemic and hemorrhagic) were analyzed separately.
 - **Analysis:** Multivariable-adjusted Cox regression models were used, controlling for age, gender, race, Charlson comorbidity index, and use of cardio-protective medications.
- **Systematic Review and Meta-Analysis [2]**
 - **Design:** Systematic review and meta-analysis.
 - **Data Sources:** PubMed, Web of Science, and Cochrane Library were searched from inception until July 2020.
 - **Inclusion Criteria:** Included both Randomized Controlled Trials (RCTs) and observational studies (cohort studies) in hyperuricemic patients without severe renal disease, comparing **allopurinol** with placebo or no treatment.
 - **Outcomes:** Predefined primary outcomes included stroke, as well as cardiovascular mortality, myocardial infarction, and a combined endpoint.
 - **Analysis:** For RCTs, a random-effects meta-analysis was performed. For observational studies, a narrative synthesis was provided due to expected heterogeneity.

Proposed Biological Pathways for Stroke Risk Reduction

The search results suggest that the potential protective effect of **allopurinol** is not solely due to urate-lowering. The following diagram illustrates the proposed mechanisms through which **allopurinol** may contribute to a reduced risk of ischemic stroke.



[Click to download full resolution via product page](#)

The diagram shows that **allopurinol's** proposed benefits extend beyond lowering uric acid. Research indicates it may also **improve endothelial function** and **reduce oxidative stress** through xanthine oxidase inhibition, which in turn can improve biomarkers like **flow-mediated dilation (FMD)** and potentially lower blood pressure [4] [5].

Key Takeaways for Researchers

- **Evidence is Mixed:** While one large observational study suggests a protective effect, especially with long-term use against ischemic stroke, a systematic review found the evidence from RCTs to be inconclusive [1] [2].
- **Mechanisms are Plausible:** The proposed biological pathways, including improved endothelial function and reduced oxidative stress, provide a plausible rationale for a potential benefit, which is

important for drug development hypotheses [1] [4].

- **Consider the Comparator:** In some comparative effectiveness studies, febuxostat has shown a more favorable profile for certain cardiovascular outcomes compared to **allopurinol**, which may be a relevant point of comparison [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Allopurinol and the risk of stroke in older adults receiving ... [pmc.ncbi.nlm.nih.gov]
2. Allopurinol to reduce cardiovascular morbidity and mortality [journals.plos.org]
3. Cardiovascular outcomes of febuxostat and allopurinol [pubmed.ncbi.nlm.nih.gov]
4. A Randomized Study of Allopurinol on Endothelial ... [pmc.ncbi.nlm.nih.gov]
5. Allopurinol and blood pressure variability following ... [nature.com]

To cite this document: Smolecule. [allopurinol stroke risk reduction observational studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518034#allopurinol-stroke-risk-reduction-observational-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com